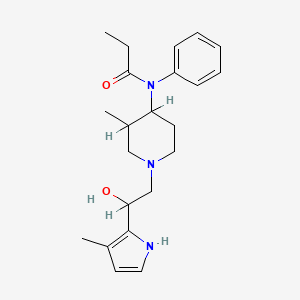
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrrole moiety, and finally the attachment of the phenyl group. Common reagents used in these steps include reducing agents, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties could make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl-
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-benzyl-
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-tolyl-
Uniqueness
The uniqueness of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and may confer unique properties and applications.
Eigenschaften
CAS-Nummer |
156724-45-7 |
|---|---|
Molekularformel |
C22H31N3O2 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-[1-[2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H31N3O2/c1-4-21(27)25(18-8-6-5-7-9-18)19-11-13-24(14-17(19)3)15-20(26)22-16(2)10-12-23-22/h5-10,12,17,19-20,23,26H,4,11,13-15H2,1-3H3 |
InChI-Schlüssel |
MQTHRMLXQJYOHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1C)CC(C2=C(C=CN2)C)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12697119.png)
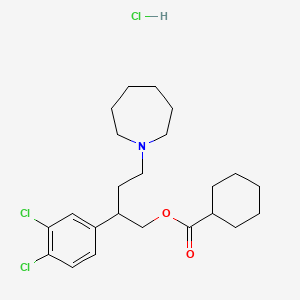
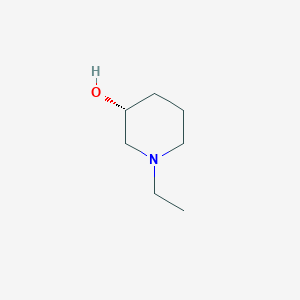
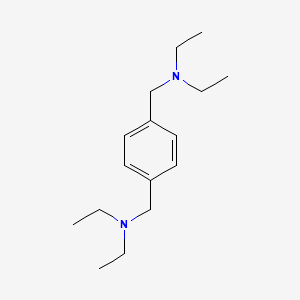
![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)

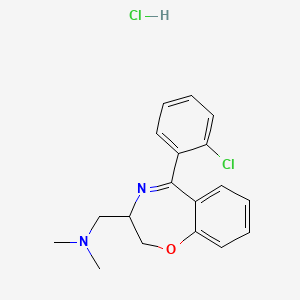
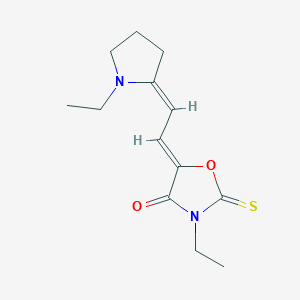
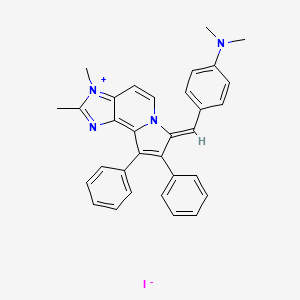
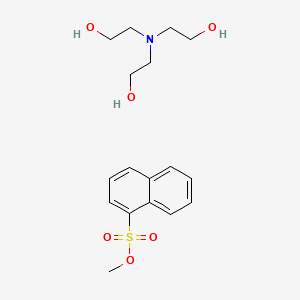
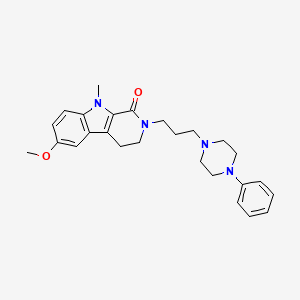

![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)
